5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

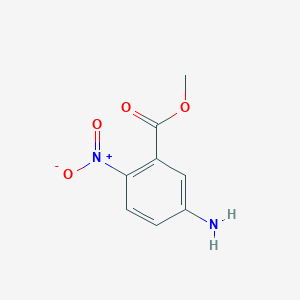

5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid , also known by its IUPAC name 5-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-1λ³-thiophene-2-carboxylic acid , is a chemical compound with the molecular formula C₁₀H₁₁O₃S and a molecular weight of 211.26 g/mol . It belongs to the class of thiophene derivatives and contains a carboxylic acid functional group.

Applications De Recherche Scientifique

Mass Spectrometry and Structural Analysis

The mass spectra of substituted thiophene-2-carboxylic acids, including 5-substituted variants, reveal distinct fragmentation patterns useful for structural analysis. These patterns are influenced by substitutions at various positions on the thiophene ring, demonstrating the potential of mass spectrometry in elucidating the structural details of thiophene derivatives, including those similar to 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid (Fisichella et al., 1982).

Synthetic Routes and Chemical Transformations

Research on methyl 3-hydroxythiophene-2-carboxylate shows new synthetic routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, providing a foundation for synthesizing derivatives of 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid for various applications (Corral & Lissavetzky, 1984).

Electropolymerization and Electrochromic Properties

A study on the electropolymerization and electrochromic performances of tetrathiafulvalene–thiophene assemblies showcases the potential of thiophene derivatives in developing materials with rapid polymer formation and significant color change capabilities. These findings could be extended to derivatives like 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid for applications in smart windows and displays (Li et al., 2020).

Anti-inflammatory and Anticancer Activities

Compounds isolated from Echinops species, including thiophene derivatives, have demonstrated significant anti-inflammatory and anticancer activities. This suggests the potential for thiophene derivatives, such as 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid, in the development of novel therapeutic agents (Chang et al., 2015).

Novel Immunomodulatory Compounds

The synthesis and immunosuppressive activity of novel butenamides derived from thiophene carboxylic acids, including structures similar to 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid, underscore the potential of thiophene derivatives in creating new immunomodulatory drugs (Axton et al., 1992).

Safety And Hazards

Propriétés

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-10(2,13)6-5-7-3-4-8(14-7)9(11)12/h3-4,13H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYYVOWGEQQGGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(S1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428364 |

Source

|

| Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

CAS RN |

886505-51-7 |

Source

|

| Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

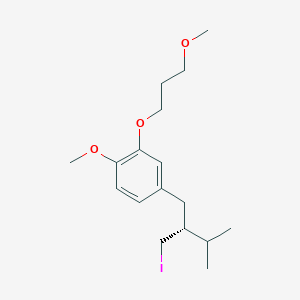

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)